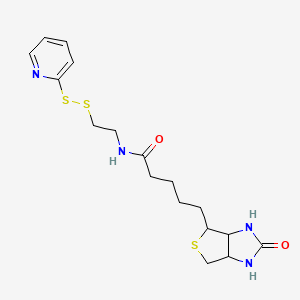

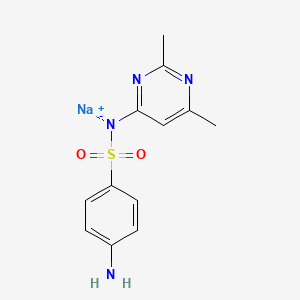

![molecular formula C14H22N6O5 B7796578 [2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate](/img/structure/B7796578.png)

[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound with the identifier “[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate” is known as Valganciclovir. Valganciclovir is an antiviral medication used primarily to treat cytomegalovirus infections in individuals with compromised immune systems, such as those with acquired immunodeficiency syndrome or those who have undergone organ transplants. It is a prodrug of ganciclovir, meaning it is converted into the active drug ganciclovir in the body.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Valganciclovir is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the intermediate compound, ganciclovir. Ganciclovir is then esterified with L-valine to produce Valganciclovir. The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts like dicyclohexylcarbodiimide to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of Valganciclovir involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through crystallization and filtration to ensure high purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

Valganciclovir undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. The most significant reaction is the hydrolysis of Valganciclovir to ganciclovir in the gastrointestinal tract and liver.

Common Reagents and Conditions

Hydrolysis: This reaction occurs in the presence of water and enzymes in the body, converting Valganciclovir to ganciclovir.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions in laboratory settings.

Major Products Formed

The primary product formed from the hydrolysis of Valganciclovir is ganciclovir, which is the active antiviral agent.

Wissenschaftliche Forschungsanwendungen

Valganciclovir has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study prodrug activation and drug delivery mechanisms.

Biology: Researchers use Valganciclovir to investigate the replication and inhibition of cytomegalovirus in cell cultures.

Medicine: It is extensively studied for its efficacy in preventing and treating cytomegalovirus infections in immunocompromised patients.

Industry: Valganciclovir is used in the pharmaceutical industry for the development of antiviral therapies and drug formulations.

Wirkmechanismus

Valganciclovir exerts its effects by being converted into ganciclovir in the body. Ganciclovir inhibits the replication of cytomegalovirus by incorporating into the viral DNA during replication. This incorporation leads to the termination of viral DNA elongation, effectively stopping the virus from multiplying. The molecular targets of ganciclovir include the viral DNA polymerase enzyme, which is essential for viral replication.

Vergleich Mit ähnlichen Verbindungen

Valganciclovir is unique compared to other antiviral compounds due to its prodrug nature, which allows for better oral bioavailability and improved patient compliance. Similar compounds include:

Ganciclovir: The active form of Valganciclovir, used intravenously for similar indications.

Acyclovir: Another antiviral drug used to treat herpes simplex virus infections.

Famciclovir: An antiviral medication used to treat herpes zoster and herpes simplex virus infections.

Valganciclovir stands out due to its enhanced bioavailability and effectiveness in treating cytomegalovirus infections in immunocompromised patients.

Eigenschaften

IUPAC Name |

[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22)/t8?,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVFJKSGQUFQAP-GKAPJAKFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1NC(=NC2=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1NC(=NC2=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

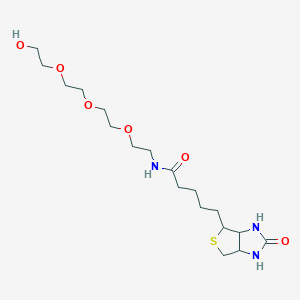

![5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7796507.png)

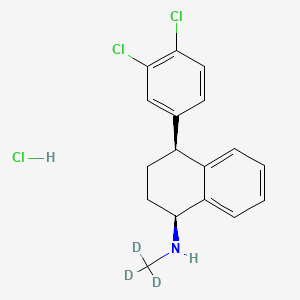

![sodium;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7796544.png)

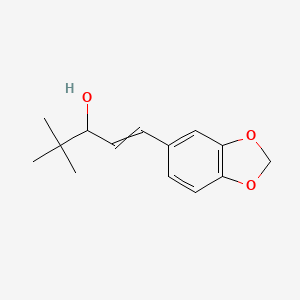

![2-Propenoic acid, 2-(acetylamino)-3-[2-(trifluoromethyl)phenyl]-](/img/structure/B7796566.png)

![2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-1H-pteridin-4-one](/img/structure/B7796592.png)